molecular formula C14H24N2O2 B2741336 1,3-Diazaspiro[4.11]hexadecane-2,4-dione CAS No. 839-32-7

1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Cat. No.: B2741336
CAS No.: 839-32-7
M. Wt: 252.358
InChI Key: YYVACDGTUCJOSC-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a useful research compound. Its molecular formula is C14H24N2O2 and its molecular weight is 252.358. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazaspiro[4.11]hexadecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-12-14(16-13(18)15-12)10-8-6-4-2-1-3-5-7-9-11-14/h1-11H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVACDGTUCJOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2(CCCCC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332053
Record name 1,3-diazaspiro[4.11]hexadecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

839-32-7
Record name 1,3-diazaspiro[4.11]hexadecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Diazaspiro 4.11 Hexadecane 2,4 Dione and Its Analogs

Established Approaches to Spiro-Imide Scaffold Construction

Traditional methods for constructing the spiro-imide core of 1,3-diazaspiro[4.11]hexadecane-2,4-dione and related structures rely on robust and well-documented chemical transformations. These approaches include classical cyclization reactions and efficient multi-component strategies that allow for the rapid assembly of the spirocyclic framework.

Cyclization Reactions in this compound Formation

Cyclization reactions are fundamental to the formation of the hydantoin (B18101) ring in spiro-imide structures. A common strategy involves the initial synthesis of an α-amino nitrile intermediate, which is then cyclized to form the desired spirohydantoin. The Strecker reaction, for instance, can be employed to generate α-amino nitriles from a ketone (such as cyclododecanone (B146445) for the target molecule), an amine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN).

The subsequent cyclization of the α-amino nitrile is a critical step. One established method involves the reaction of the amino group with an isocyanate, followed by acid-catalyzed intramolecular cyclization to yield the spirohydantoin. This two-step process allows for diversification by varying the isocyanate used. Another approach is the Read-type reaction, which involves the cyclization of the α-amino nitrile intermediate to form the hydantoin ring, providing kinetically controlled products. This contrasts with methods like the Bucherer-Bergs reaction, which yield thermodynamically controlled products.

Solid-phase synthesis has also been utilized, where a resin-bound α,α-disubstituted α-amino ester serves as a key intermediate. This intermediate can be coupled with various isocyanates, and subsequent base-mediated cyclization cleavage from the resin affords the desired spirohydantoins in high purity.

Table 1: Key Cyclization Strategies for Spirohydantoin Formation

StrategyKey IntermediateTypical ReagentsKey Feature
Two-Step Cyclizationα-Amino nitrile1. Isocyanate 2. Acid (e.g., HCl)Allows for diversification at the N-3 position of the hydantoin ring.
Read-Type Reactionα-Amino nitrileCarbonyl source, baseYields kinetically controlled hydantoin products.
Solid-Phase SynthesisResin-bound α-amino ester1. Isocyanate 2. Base for cleavageFacilitates library synthesis and product purification.

Multi-Component Reactions (MCRs) for this compound Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. The Bucherer–Bergs synthesis is a preeminent example of an MCR used for the preparation of spirohydantoins. This reaction typically involves a ketone (e.g., cyclododecanone), an ammonium (B1175870) source (like ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide). The reaction proceeds to form the spirohydantoin scaffold in a one-pot process, offering significant advantages in terms of step economy and operational simplicity.

The conditions for the Bucherer-Bergs reaction can be optimized by adjusting parameters such as solvent, temperature, and reaction time to improve yields. For instance, using propylene (B89431) glycol as a solvent and heating in a sealed vessel can lead to significantly higher yields for less reactive ketones.

Another powerful MCR is the Ugi five-component reaction (5-CR), which can be adapted for the synthesis of fully functionalized hydantoins. This methodology utilizes aldehydes or ketones, amines, isonitriles, methanol, and carbon dioxide as starting materials. The reaction forms carbamate (B1207046) intermediates which then undergo cyclization under alkaline conditions to furnish the hydantoin ring.

Table 2: Comparison of MCRs for Spirohydantoin Synthesis

ReactionComponentsProductAdvantages
Bucherer-Bergs SynthesisKetone, Ammonium Carbonate, Potassium CyanideSpirohydantoinOne-pot synthesis, high yields, thermodynamically controlled.
Ugi 5-CRKetone/Aldehyde, Amine, Isonitrile, Methanol, CO2Substituted HydantoinHigh diversity, suitable for library synthesis.

Enantioselective Synthesis of this compound

The construction of chiral spiro-compounds, which possess a stereogenic spiro-quaternary carbon center, is a significant challenge in organic synthesis. Enantioselective synthesis of these structures is crucial for pharmaceutical applications. Methodologies for achieving enantioselectivity can be broadly categorized into several approaches, including the use of chiral catalysts, resolution of racemic mixtures, and substrate-controlled diastereoselective reactions.

One common strategy involves the resolution of a racemic spirohydantoin mixture. For example, racemic sorbinil, a spirohydantoin analog, was resolved using brucine (B1667951) to isolate the desired enantiomer. Similarly, aqueous quinine (B1679958) methohydroxide has been used for the resolution of other racemic spirohydantoins.

More advanced methods focus on asymmetric catalysis. The development of organocatalysis, in particular, has led to a surge in methodologies for the enantioselective synthesis of spirocycles. Chiral catalysts can be employed in key bond-forming steps to control the stereochemical outcome. For instance, iridium-catalyzed allylic dearomatization has been used to synthesize chiral spiro-indoles, demonstrating a powerful strategy for creating spiro stereocenters with high enantioselectivity. The combination of organocatalysis with transition metal catalysis has also emerged as a powerful tool for synthesizing optically pure spiro heterocyclic molecules.

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods. For the synthesis of this compound and its analogs, these include the application of novel catalytic systems and the implementation of modern process technologies like flow chemistry.

Catalytic Methods in this compound Synthesis (e.g., Organocatalysis, Photocatalysis)

Catalytic methods offer mild and efficient pathways to complex molecular architectures. Organocatalysis and photocatalysis have become prominent strategies for the construction of spirocyclic systems.

Organocatalysis: This field utilizes small organic molecules as catalysts, offering an economical and environmentally friendly alternative to metal catalysis. Chiral phosphoric acids, thioureas, and cinchona alkaloid-derived primary amines are examples of organocatalysts that have been successfully applied to the asymmetric synthesis of spiro

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles to the synthesis of spirohydantoins aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods. While specific studies on the green synthesis of this compound are limited, general green approaches for the synthesis of related spiro compounds are well-documented and can be extrapolated.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. In the context of heterocyclic compounds like spirohydantoins, microwave-assisted synthesis can facilitate key bond-forming reactions, such as cyclization steps, in a more energy-efficient manner. This technique minimizes the use of harsh reaction conditions and can sometimes be performed in the absence of a solvent, further contributing to its green credentials.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation, generated by high-frequency sound waves, creates localized hot spots with high temperatures and pressures, which can accelerate reaction rates. researchgate.net Ultrasound-assisted synthesis of hydantoin derivatives has been shown to be rapid and efficient, often proceeding at room temperature and providing good yields without the formation of significant byproducts. bldpharm.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally benign approach. Biocatalysis can be employed for the stereoselective synthesis of chiral intermediates, which are crucial for producing enantiomerically pure spirohydantoins. While direct enzymatic synthesis of the entire this compound scaffold is not yet established, enzymes could be utilized in the synthesis of key precursors, thereby reducing the reliance on traditional and often hazardous chemical reagents.

The following table summarizes the advantages of these green chemistry techniques in the context of spirohydantoin synthesis.

Green Chemistry TechniqueKey Principles AppliedPotential Advantages for Spirohydantoin Synthesis
Microwave-Assisted Synthesis Energy efficiency, Reduced reaction timesFaster reaction rates, Higher yields, Cleaner reaction profiles
Ultrasound-Assisted Synthesis Energy efficiency, Milder reaction conditionsReduced reaction times, Improved yields, Operation at ambient temperature
Biocatalysis Use of renewable feedstocks, High selectivityEnantioselective synthesis of chiral precursors, Milder reaction conditions

Regioselective and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound, which possesses a spirocyclic center, requires precise control over regioselectivity and stereoselectivity. This is particularly important for pharmaceutical applications where the biological activity of a compound is often dependent on its specific three-dimensional structure.

Regioselectivity: In the context of spirohydantoin synthesis, regioselectivity often pertains to the selective reaction at one of several possible reactive sites. For instance, in multi-step syntheses involving functionalized starting materials, controlling which functional group reacts is crucial for obtaining the desired product. While specific studies on the regioselective synthesis of this compound are not extensively reported, general strategies in heterocyclic chemistry, such as the use of protecting groups and directing groups, can be applied to control the regiochemical outcome of reactions.

Stereoselectivity: The stereoselective synthesis of spirohydantoins aims to produce a single enantiomer or diastereomer. The spiro carbon atom in this compound is a stereocenter, and therefore, the compound can exist as a pair of enantiomers.

Asymmetric synthesis of spiro-fused hydantoins can be achieved through various strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is established, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can promote the formation of one enantiomer over the other. This is a highly efficient approach as only a small amount of the chiral catalyst is required.

Substrate-Controlled Diastereoselective Synthesis: If the starting material already contains a stereocenter, it can influence the stereochemistry of the newly formed spiro center, leading to a diastereoselective reaction.

The synthesis of a library of hydantoins and thiohydantoins spiro-fused to pyrrolidines has been described where all possible stereoisomers of the two-stereocenter products were synthesized. Current time information in Le Flore County, US.nih.gov This highlights the capability to control and generate stereochemical diversity in spirohydantoin synthesis.

Purification and Isolation Techniques for this compound Intermediates and Products

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and to separate desired isomers. Common techniques employed in the purification of spirohydantoins include recrystallization and chromatography.

Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility characteristics of the compound and its impurities. For spirohydantoins, a solvent system is selected in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This allows for the crystallization of the pure compound upon cooling, while impurities remain in the solution.

Chromatography: Chromatographic methods are powerful for separating complex mixtures and isolating pure compounds.

Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). An appropriate solvent system (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of compounds and for the separation of stereoisomers. Chiral HPLC, which utilizes a chiral stationary phase, is a key technique for separating enantiomers of spirohydantoins. quora.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

The selection of the appropriate purification technique depends on the physical and chemical properties of the target compound and its intermediates, as well as the nature of the impurities present. In many synthetic procedures for spirohydantoins, a combination of these techniques is often employed to achieve the desired level of purity. For instance, initial purification might be achieved by column chromatography, followed by recrystallization to obtain a highly pure crystalline product.

Advanced Structural Elucidation and Conformational Analysis of 1,3 Diazaspiro 4.11 Hexadecane 2,4 Dione

Spectroscopic Characterization for Detailed Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural determination of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar spirohydantoins.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclododecane (B45066) ring and the N-H protons of the hydantoin (B18101) moiety. The protons on the large cyclododecane ring would likely appear as a complex multiplet in the aliphatic region (approximately δ 1.2-1.8 ppm). The N-H protons of the hydantoin ring are expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The spiro carbon atom, being a quaternary carbon linked to two nitrogen atoms and two carbon atoms, would have a characteristic chemical shift. The carbonyl carbons of the dione (B5365651) moiety are expected to resonate at the downfield region of the spectrum. The carbons of the cyclododecane ring would appear in the aliphatic region.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclododecane CH₂1.2 - 1.8 (multiplet)20 - 40
Hydantoin NH7.0 - 9.0 (broad singlet)-
Spiro C-60 - 80
Carbonyl C=O-150 - 180

Note: These are predicted values based on analogous structures and may vary from experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorption bands of the hydantoin ring. Strong absorption bands corresponding to the C=O stretching vibrations of the dione group are anticipated in the region of 1700-1780 cm⁻¹. The N-H stretching vibrations of the imide groups would likely appear as a broad band in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations and various bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the spirocyclic ring system would be particularly Raman active. The C=O and N-H vibrations would also be observable, although their intensities might differ from the IR spectrum. The Raman spectrum serves as a molecular fingerprint, useful for identifying the compound and studying its conformational isomers.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-HStretching3200 - 3400 (broad)3200 - 3400
C-H (aliphatic)Stretching2850 - 30002850 - 3000
C=OStretching1700 - 1780 (strong)1700 - 1780
C-NStretching1200 - 13501200 - 1350

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Spiro-Imide Derivatives

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pathways, which aids in the structural confirmation of spiro-imide derivatives.

The fragmentation of spirohydantoins under mass spectrometric conditions often involves the cleavage of the spirocyclic ring system. Common fragmentation pathways for related compounds include the loss of isocyanic acid (HNCO) and subsequent cleavages of the cycloalkane ring. The resulting fragment ions can provide a detailed map of the molecule's connectivity.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the conformation of the molecule.

Elucidation of Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of related spirohydantoin structures reveals common features. The hydantoin ring is typically planar or nearly planar. The large cyclododecane ring can adopt various low-energy conformations.

A crucial aspect of the solid-state structure is the network of intermolecular interactions. In spirohydantoins, hydrogen bonding between the N-H groups of the hydantoin ring and the carbonyl oxygen atoms of neighboring molecules is a dominant feature. acs.org These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets. acs.org

Crystal Packing Analysis and Polymorphism of this compound

The way molecules are arranged in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. The analysis of crystal packing provides insights into the stability of the crystalline form.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in spirocyclic compounds. acs.org Different polymorphs can exhibit distinct physical properties. The potential for polymorphism in this compound would depend on the conformational flexibility of the cyclododecane ring and the various possible hydrogen bonding motifs. The study of polymorphism is critical as different crystalline forms can have different properties.

Conformational Analysis and Dynamic Stereochemistry of the this compound Spiro System

The this compound molecule is a spiro compound, meaning it consists of two rings connected by a single common atom, in this case, a quaternary carbon. This structural feature imposes significant conformational constraints and stereochemical properties. The two rings are the five-membered hydantoin (1,3-diazolidine-2,4-dione) and the twelve-membered cyclododecane. The spiro linkage forces the two rings into planes that are roughly perpendicular to each other.

Cyclododecane Ring Conformation:

Large cycloalkanes, such as cyclododecane, are highly flexible and can exist in multiple conformations with low energy barriers between them. libretexts.orglibretexts.org Unlike the rigid chair conformation of cyclohexane, cyclododecane has several low-energy conformers. libretexts.org Experimental and computational studies have shown that the most stable conformation for cyclododecane is a square-like wikipedia.org structure with D₄ symmetry. researchgate.netnih.gov This conformation effectively minimizes transannular strain (steric interactions across the ring) and torsional strain, which are significant in medium and large rings. libretexts.orgnih.gov In the context of the spiro compound, the cyclododecane portion is expected to adopt a similar puckered, low-strain conformation. The dynamic nature of this large ring would involve multiple conformational isomers in equilibrium.

Hydantoin Ring Conformation:

The five-membered hydantoin ring is also non-planar. youtube.com Planar cyclopentane, for comparison, has significant torsional strain due to the eclipsing of adjacent hydrogen atoms. dalalinstitute.comwikipedia.org To alleviate this strain, the ring puckers. The two most common conformations for five-membered rings are the "envelope" and "twist" forms. dalalinstitute.comwikipedia.org In a typical hydantoin ring, which is generally planar or nearly planar, the presence of sp²-hybridized carbonyl carbons and nitrogen atoms can influence its geometry. However, when incorporated into a strained, bridged system, the hydantoin ring can exhibit significant pyramidalization at one of the nitrogen atoms. youtube.com For this compound, the hydantoin ring is expected to adopt a slightly puckered conformation to minimize internal strain.

The table below summarizes the general conformational features of the constituent rings.

Ring SystemNumber of AtomsExpected Conformation(s)Key Strain Factors
Cyclododecane12Square-like wikipedia.org and other low-energy puckered formsTorsional Strain, Transannular Strain
Hydantoin5Envelope or Twist (slightly puckered)Torsional Strain, Angle Strain

This table presents generalized conformational characteristics, as specific experimental data for this compound is not available.

Spiro compounds can exhibit chirality, a property where a molecule is non-superimposable on its mirror image. lscollege.ac.inechemi.com The spiro carbon atom itself can be a stereocenter. For a spiro compound to be chiral, it must lack a plane of symmetry and a center of inversion.

In the case of this compound, the two rings attached to the spiro carbon are different in size and composition (a 5-membered heterocyclic ring and a 12-membered carbocyclic ring). This dissimilarity is a key factor in determining chirality. echemi.com The tetrahedral geometry of the spiro carbon forces the two dissimilar rings into roughly orthogonal planes. This arrangement prevents the molecule from having a plane of symmetry that would pass through both rings.

Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers (non-superimposable mirror images). This type of chirality is often referred to as axial chirality, as it arises from the spatial arrangement of the rings around the spiro axis, rather than from a traditional chiral carbon with four different substituents. lscollege.ac.in

The table below outlines the basis for chirality in this molecule.

FeatureAnalysis for this compoundImplication for Chirality
Spiro Atom Carbon, connecting a 5-membered ring and a 12-membered ring.The two rings are of different size and composition.
Symmetry Elements The molecule lacks an internal plane of symmetry and a center of inversion due to the orthogonal and dissimilar rings.The absence of these symmetry elements is a condition for chirality.
Conclusion The molecule is non-superimposable on its mirror image.The compound is chiral and exists as a pair of enantiomers.

This analysis is based on general principles of stereochemistry for spiro compounds.

Theoretical and Computational Investigations of 1,3 Diazaspiro 4.11 Hexadecane 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure of a molecule. From the electronic structure, a wide range of properties can be derived, including molecular geometry, energy, and reactivity indices. For 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, these calculations can elucidate the distribution of electrons within the molecule, identify the most likely sites for chemical reactions, and predict its stability.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT calculations are routinely used to optimize the geometry of molecules, determining their most stable three-dimensional structure. bhu.ac.in

While specific DFT studies on this compound are not extensively documented in the literature, the methodology has been successfully applied to similar spiro-hydantoin compounds. For instance, in a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were employed to perform a structure optimization and determine the energy minima of its various conformations. mdpi.com Such an analysis for this compound would involve using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p)) to find the most stable arrangement of its atoms in space. mdpi.combhu.ac.in These calculations would provide key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure and behavior.

Table 1: Representative Parameters from DFT Calculations on a Related Spiro-Hydantoin

Parameter Description Typical Application
Optimized Geometry The lowest energy 3D arrangement of atoms. Provides foundational data on bond lengths and angles.
Total Energy The calculated energy of the molecule in its optimized state. Used to compare the relative stability of different isomers or conformers.

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Helps in the interpretation of experimental IR and Raman spectra. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential computational tools for predicting the reactivity of a molecule.

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.in It helps in identifying the electron-rich and electron-poor regions. Typically, red-colored areas indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas represent positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. bhu.ac.in For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen atoms, making them sites for hydrogen bonding and interaction with electrophiles.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, FMO analysis would be critical in predicting its behavior in various chemical reactions. espublisher.com

Table 2: Key Concepts in FMO Analysis

Orbital Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Region of the molecule that acts as an electron donor (nucleophile).
LUMO Lowest Unoccupied Molecular Orbital Region of the molecule that acts as an electron acceptor (electrophile).

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with its environment.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful approach for structure elucidation and characterization.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. In a study of a related spiro-hydantoin, predicted ¹³C NMR chemical shifts were compared with experimental data to confirm the structure and assign the correct conformer. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational transitions in a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. Comparing the calculated spectrum with the experimental one can help in assigning the observed bands to specific molecular vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. espublisher.com This can help in understanding the electronic properties of the molecule and interpreting its UV-Vis spectrum. mdpi.com

For this compound, a combined computational and experimental spectroscopic study would provide a comprehensive characterization of the molecule.

Structure-Property Relationship (SPR) Modeling for Chemical Performance

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. By identifying the key structural features that influence a particular property, SPR models can be used to predict the performance of new, un-synthesized compounds.

For this compound, SPR modeling could be employed to predict various properties, such as its solubility, melting point, or a specific biological activity. The process typically involves:

Calculating a set of molecular descriptors that quantify different aspects of the molecule's structure (e.g., size, shape, electronic properties).

Measuring the property of interest for a series of related compounds.

Using statistical methods to build a mathematical model that relates the descriptors to the property.

Such models can guide the rational design of derivatives of this compound with improved performance for a specific application.

Computational Design and Virtual Screening of this compound Derivatives

Computational design and virtual screening are powerful techniques in modern drug discovery and materials science. rsc.org These methods allow for the rapid in silico evaluation of large libraries of chemical compounds to identify those with a high probability of having the desired activity.

The process often begins with a "hit" compound, which could be this compound itself. A virtual library of its derivatives can then be generated by systematically modifying its structure. This library is then screened using methods like molecular docking, which predicts how well a molecule binds to a specific biological target (e.g., an enzyme or a receptor). nih.gov

For example, a virtual screening workflow was used to identify an 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound, which led to the development of potent inhibitors of the RIPK1 kinase. researchgate.net A similar approach could be applied to this compound to explore its potential as a therapeutic agent or for other applications. The most promising candidates from the virtual screening can then be prioritized for synthesis and experimental testing, making the discovery process more efficient. mdpi.com

Reactivity and Derivatization Chemistry of 1,3 Diazaspiro 4.11 Hexadecane 2,4 Dione

Chemical Transformations at the Imide Nitrogen Atoms

The hydantoin (B18101) moiety of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione contains two nitrogen atoms, N1 and N3, which exhibit distinct reactivity profiles. The N3-H is more acidic and thus more readily deprotonated and substituted than the N1-H. rsc.org This differential reactivity allows for regioselective functionalization.

N-Alkylation and N-Acylation:

The alkylation and acylation of the imide nitrogens are common transformations. Due to the higher acidity of the N3 proton, reactions with alkyl halides or acyl chlorides under basic conditions typically occur selectively at this position. researchgate.net However, direct N1-selective alkylation of unprotected hydantoins can be achieved under specific conditions, for example, by using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). jst.go.jpnih.gov This approach provides a route to N1-monosubstituted derivatives. The synthesis of N1,N3-disubstituted analogs can be accomplished through a stepwise process, typically involving initial substitution at the more reactive N3 position, followed by functionalization of the N1 position. scispace.com

The table below summarizes the general conditions for selective N-alkylation of hydantoin rings, which are applicable to this compound.

PositionReagents and ConditionsProduct Type
N3 Alkyl/Acyl Halide, Weak Base (e.g., K2CO3), DMFN3-substituted
N1 Alkyl Halide, Strong Potassium Base (e.g., tBuOK, KHMDS), THFN1-substituted
N1, N3 Stepwise alkylation, starting with N3 then N1N1,N3-disubstituted

This table is interactive. Click on the headers to sort.

Functionalization and Derivatization of the Cyclohexadecane (B1619725) Ring System

The large cyclohexadecane ring of this compound is a saturated hydrocarbon and, as such, its direct functionalization can be challenging. However, various methods for the derivatization of large cycloalkanes can be applied. These reactions often involve the generation of radical or carbocation intermediates.

Common strategies for the functionalization of large cycloalkane rings include:

Free-radical halogenation: This can introduce a handle for further substitution reactions.

Oxidation: The introduction of ketone or hydroxyl groups can be achieved using strong oxidizing agents.

Nitration: The introduction of a nitro group can be accomplished with nitrating agents.

These transformations can lead to a variety of derivatives with modified physicochemical properties. The large and flexible nature of the cyclohexadecane ring may influence the regioselectivity of these reactions. libretexts.org

Ring-Opening and Rearrangement Reactions Involving the Spiro-Imide Core

The spiro-imide core of this compound can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of new heterocyclic or open-chain structures.

Hydrolysis: Under acidic or basic conditions, the hydantoin ring can be hydrolyzed. wikipedia.org This reaction typically proceeds with the cleavage of one or both of the amide bonds, leading to the formation of an amino acid derivative. For this compound, this would result in a derivative of 1-amino-1-carboxymethylcyclohexadecane. The rate and extent of hydrolysis are dependent on the pH and temperature of the reaction. researchgate.netnih.govamanote.com

Rearrangements: Spiro compounds can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates. nih.govnih.govuniversityofgalway.ieresearchgate.net In the context of the spiro-imide core, rearrangements could be initiated by the formation of a carbocation at the spiro center or by reactions involving the imide functionality. Such rearrangements can lead to the expansion or contraction of the rings or the migration of substituents. mdpi.com

Heteroatom Incorporation and Substitution Reactions within the Scaffold

The introduction of heteroatoms into the cyclohexadecane ring or modifications to the hydantoin ring can significantly alter the properties of this compound.

Within the Cyclohexadecane Ring: Heteroatoms such as nitrogen, oxygen, or sulfur can be incorporated into the macrocyclic ring through multi-step synthetic sequences. chemrxiv.orgnus.edu.sgmdpi.com This could involve the ring-opening of the existing cyclohexadecane followed by cyclization with a heteroatom-containing fragment.

Within the Hydantoin Ring: The carbonyl groups of the hydantoin ring can be converted to thiocarbonyls using reagents like Lawesson's reagent, yielding thiohydantoin or dithiohydantoin derivatives. researchgate.net These thio-analogs often exhibit different chemical and biological properties compared to their oxygen-containing counterparts.

Synthesis of Conjugates and Chemically Modified Probes based on this compound

The this compound scaffold can be used as a building block for the synthesis of more complex molecules, such as conjugates and chemical probes.

Conjugate Synthesis: By functionalizing the imide nitrogens or the cyclohexadecane ring, it is possible to attach other molecules, such as peptides, nucleic acids, or fluorescent dyes. macrocyclics.comcreative-peptides.comacs.orgnih.govnih.govnih.govresearchgate.net These conjugation strategies can be used to create targeted drug delivery systems or diagnostic agents.

Chemically Modified Probes: The introduction of reporter groups, such as fluorophores, onto the this compound scaffold can lead to the development of chemical probes for studying biological systems. mdpi.comrsc.org For example, a fluorescently labeled derivative could be used to investigate the interactions of this molecule with biological targets. The design of such probes often involves the strategic placement of the reporter group to minimize perturbation of the molecule's inherent properties.

Mechanistic Studies Involving 1,3 Diazaspiro 4.11 Hexadecane 2,4 Dione

Reaction Mechanisms of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Synthesis

The synthesis of spirohydantoins, such as this compound, typically proceeds through multicomponent reactions or sequential steps that culminate in the formation of the heterocyclic ring. A common and versatile approach is the Bucherer-Bergs reaction, which involves the reaction of a ketone, cyanide, and ammonium (B1175870) carbonate. For this compound, the starting ketone would be cyclododecanone (B146445).

The mechanism commences with the formation of an aminonitrile intermediate from the reaction of cyclododecanone with cyanide and ammonia (B1221849) (derived from ammonium carbonate). This is followed by the addition of cyanic acid (in equilibrium with urea (B33335) or ammonium carbamate) and subsequent intramolecular cyclization. The final step involves the hydrolysis of the resulting imine to yield the spirohydantoin.

An alternative pathway involves the reaction of a pre-formed amino acid or amino ester with an isocyanate. nih.govresearchgate.net In the context of this compound, this would involve 1-aminocyclododecanecarboxylic acid. The amino group of the acid would react with an isocyanate, such as trimethylsilyl (B98337) isocyanate, to form a urea derivative. This intermediate then undergoes an intramolecular cyclization, often base-catalyzed, to form the hydantoin (B18101) ring. nih.govmdpi.com

A three-step synthesis for a similar compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlights a common sequence: formation of an aminonitrile, conversion to a urea intermediate, and subsequent base-mediated cyclization. mdpi.com This general approach, starting from cyclododecanone, is a viable pathway for the synthesis of this compound.

The key steps in these synthetic routes are summarized below:

StepDescriptionReactantsKey Transformation
1 Aminonitrile FormationKetone, Cyanide, AmmoniaNucleophilic addition to carbonyl
2 Urea Intermediate FormationAminonitrile, Isocyanate/CO2Formation of a urea or carbamate (B1207046) derivative
3 CyclizationUrea IntermediateIntramolecular nucleophilic attack to form the hydantoin ring

Investigations of Transition States and Intermediates

The elucidation of reaction mechanisms for the synthesis of complex molecules like this compound relies heavily on identifying and characterizing key intermediates and the transition states that connect them. In the synthesis of spirohydantoins, several distinct intermediates have been proposed and, in some cases, isolated.

A critical intermediate in many synthetic routes is the α-aminonitrile, formed from the condensation of the ketone (cyclododecanone), an amine source, and a cyanide source. This intermediate is then converted into a urea derivative. For instance, in a multi-step synthesis of a related spirohydantoin, a 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea was identified as a stable intermediate that could be isolated before the final cyclization step. mdpi.com This urea derivative represents a key branching point, poised for the intramolecular cyclization that forms the final hydantoin ring.

The cyclization step itself proceeds through a transition state involving the nucleophilic attack of a nitrogen atom of the urea moiety onto the carbonyl carbon of the carboxylic acid or a related activated group. Computational studies on similar cyclization reactions suggest that these transition states can be influenced by factors such as solvent and the nature of the catalyst (acid or base). The transition state geometry dictates the stereochemical outcome of the reaction, although for an achiral molecule like this compound, this is not a factor.

Diaza-1,3-butadienes have also been explored as reactive intermediates in the synthesis of various nitrogen-containing heterocycles, showcasing the diverse types of intermediates that can be harnessed in synthetic chemistry. mdpi.com While not directly implicated in the standard synthesis of this specific spirohydantoin, their study provides insight into the formation of C-N bonds in heterocyclic systems.

Intermediate/Transition StateRole in SynthesisMethod of Investigation
α-Aminonitrile Precursor to the urea derivativeSpectroscopic analysis (NMR, IR) of isolated compounds
N-substituted Urea Direct precursor to the hydantoin ringIsolation and characterization mdpi.com
Cyclization Transition State Point of ring formationTheoretical and computational calculations

Kinetic Isotope Effect (KIE) Studies in Spiro-Compound Formation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which isotopic substitution at a specific atomic position alters the rate of a chemical reaction. wikipedia.orglibretexts.org A change in reaction rate upon replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) indicates that the bond to that atom is being broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu

While specific KIE studies on the synthesis of this compound are not prominently documented, the principles of KIE can be applied to understand its formation mechanism. For example, in the Bucherer-Bergs synthesis, the rate-determining step could be the initial formation of the aminonitrile or the subsequent cyclization.

A hypothetical KIE study could involve the following:

Primary KIE: If the removal of a proton from the nitrogen atom during the cyclization step is rate-limiting, substituting the N-H with an N-D bond would be expected to produce a significant primary KIE (kH/kD > 1). This would slow the reaction, confirming that C-N bond formation and proton transfer are concerted or that deprotonation is the slow step.

Secondary KIE: Isotopic substitution at a position not directly involved in bond breaking, such as at the α-carbon of the cyclododecane (B45066) ring, could yield a secondary KIE. wikipedia.org The magnitude of this effect could provide insight into changes in hybridization at that carbon center during the transition state, helping to distinguish between different mechanistic possibilities, such as SN1 versus SN2-type pathways in related reactions. wikipedia.org

The interpretation of KIE values provides crucial information about the structure of the transition state. baranlab.org

Type of KIEAtom SubstitutedPotential Information GainedExpected Value (kL/kH)
Primary KIE N-H / N-D in the urea intermediateInvolvement of N-H bond cleavage in the rate-determining cyclization step. libretexts.org> 1 (Normal KIE)
Secondary KIE α-carbon (¹²C /¹³C ) of the nitrile groupChange in hybridization of the α-carbon during cyclization.Close to 1

Degradation Pathways and Chemical Stability under Diverse Environmental Conditions

The chemical stability of a compound like this compound is critical for its storage and application. The hydantoin ring system is susceptible to degradation under various environmental conditions, primarily through hydrolysis. lettersinhighenergyphysics.com

Hydrolysis: The most common degradation pathway for hydantoins is the hydrolytic cleavage of the amide bonds within the five-membered ring. This can be catalyzed by both acid and base.

Acid-catalyzed hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen atoms makes the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. This can lead to ring-opening to form 1-(carbamoyl)cyclododecane-1-carboxylic acid, which can be further hydrolyzed.

Base-catalyzed hydrolysis: Under alkaline conditions, hydroxide (B78521) ions can directly attack the carbonyl carbons, leading to the cleavage of the amide bond and formation of the corresponding amino acid salt, 1-aminocyclododecanecarboxylic acid.

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. While the specific photostability of this compound is not detailed, compounds with carbonyl groups can be susceptible to photodegradation, potentially leading to ring cleavage or other rearrangements. lettersinhighenergyphysics.com

Oxidation: While the hydantoin ring is relatively stable to oxidation, strong oxidizing agents could potentially lead to degradation.

The stability of the compound is also influenced by physical factors such as humidity, which can facilitate hydrolysis, especially in the solid state if the material is hygroscopic. lettersinhighenergyphysics.com

ConditionPotential Degradation PathwayPrimary Degradation Product(s)
Acidic pH Acid-catalyzed hydrolysis1-(Carbamoyl)cyclododecane-1-carboxylic acid
Alkaline pH Base-catalyzed hydrolysis1-Aminocyclododecanecarboxylic acid
High Temperature Thermal decompositionFragmentation products, CO₂, NH₃
UV Light Exposure PhotodegradationRing-opened or rearranged products

Fundamental Chemical Interactions and Ligand Binding Mechanisms (e.g., metal complexation, host-guest chemistry)

The structure of this compound, featuring two carbonyl oxygen atoms and two amide nitrogen atoms, provides potential sites for coordination with metal ions. These heteroatoms possess lone pairs of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in the formation of metal complexes.

The carbonyl oxygen atoms are the most likely coordination sites due to their higher electronegativity and accessible lone pairs. The molecule could act as a bidentate ligand, coordinating to a single metal ion through both oxygen atoms, forming a stable chelate ring. Studies on other dione-containing compounds have shown their ability to form stable complexes with a variety of transition metals. researchgate.net

The coordination environment would depend on the specific metal ion, its preferred coordination number, and the solvent system. The formation of such complexes can be detected and characterized using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy (which would show a shift in the C=O stretching frequency upon coordination), and X-ray crystallography.

While the nitrogen atoms could also participate in coordination, they are generally less basic than the carbonyl oxygens, especially due to the electron-withdrawing effect of the adjacent carbonyl groups. However, deprotonation of the N-H groups under basic conditions would generate an anionic ligand with enhanced coordination ability through the nitrogen atoms.

Beyond simple metal complexation, the spirocyclic structure could lend itself to applications in host-guest chemistry. The cyclododecane ring provides a hydrophobic scaffold, while the hydantoin portion offers polar hydrogen-bonding sites. This duality could allow for specific interactions with guest molecules that have complementary structural features.

Potential Applications and Role in Advanced Chemical Research Excluding Clinical/biological Efficacy, Dosage, and Safety

Utilization as Versatile Chemical Building Blocks in Organic Synthesis

The 1,3-Diazaspiro[4.11]hexadecane-2,4-dione scaffold is a valuable and versatile building block in modern organic synthesis. Its utility stems from a combination of its rigid three-dimensional spirocyclic core and the reactive nature of the hydantoin (B18101) moiety. Spirohydantoins are widely regarded as "privileged structures" in medicinal chemistry, making them attractive templates for the construction of compound libraries for screening purposes. nih.gov

The core structure provides a well-defined spatial arrangement of functional groups, which is crucial for designing molecules with specific biological or material properties. The hydantoin ring contains two nitrogen atoms (N1 and N3) that can be selectively functionalized. For instance, methods have been developed for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, highlighting their role as building blocks of significant interest to chemists. mdpi.com This allows for the systematic introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The spiro fusion of the cyclododecane (B45066) ring to the five-membered hydantoin ring imparts significant conformational rigidity, which can be advantageous in reducing the entropic penalty upon binding to a biological target or in forming ordered material structures.

Integration into Supramolecular Chemistry and Host-Guest Systems

The hydantoin portion of this compound is exceptionally well-suited for applications in supramolecular chemistry and the design of host-guest systems. This is due to the presence of two amide N-H groups, which are effective hydrogen bond donors, and two carbonyl C=O groups, which are effective hydrogen bond acceptors. These features allow the molecule to participate in predictable and robust intermolecular hydrogen-bonding interactions.

Studies on related 5-phenylhydantoins and cyclohexane-5-spirohydantoins have demonstrated that these molecules self-assemble into well-defined supramolecular patterns. rsc.orgrsc.org Common arrangements include the formation of dimeric motifs and one-dimensional tapes or ribbons, driven by N-H···O hydrogen bonds between adjacent hydantoin rings. rsc.orgrsc.org It is anticipated that this compound would exhibit similar self-assembly behavior, forming ordered networks in the solid state. This capacity for predictable self-assembly is a cornerstone of crystal engineering and can be exploited to construct porous crystalline solids capable of acting as hosts for small guest molecules. By modifying the spirocyclic backbone or the substituents on the hydantoin ring, it is possible to tune the size and shape of the cavities within these supramolecular lattices, leading to selective host-guest systems.

Role in the Development of Advanced Organic Materials and Functional Composites

The unique spirocyclic architecture of this compound suggests its potential as a monomer or additive in the development of advanced organic materials and functional composites. The incorporation of rigid spiro centers into polymer chains is a known strategy for modifying the physical properties of materials. dtic.mil The spiro junction introduces a point of non-coplanarity and rigidity into a polymer backbone, which can disrupt chain packing, increase the glass transition temperature (Tg), enhance thermal stability, and improve solubility in organic solvents.

Derivatives of this compound could be polymerized to create novel polyamides or other condensation polymers with unique properties. Furthermore, the hydrogen-bonding capabilities of the hydantoin ring can be used to introduce physical cross-links into a polymer matrix, creating materials with improved mechanical strength or stimulus-responsive behavior. These non-covalent interactions can lead to the formation of self-healing materials or functional composites where the spirohydantoin unit helps to compatibilize different phases or bind to functional fillers. While specific applications in materials science for this exact compound are not widely documented, related diazaspirodecane derivatives have been noted for their potential in this field. ontosight.ai

Application as Chemical Probes for Receptor-Ligand Interaction Studies (purely chemical, non-clinical context)

In the field of chemical biology, derivatives of the diazaspiro and spirohydantoin scaffold serve as powerful chemical probes for studying receptor-ligand interactions. The rigid framework allows for the precise positioning of pharmacophoric elements, enabling researchers to map the topology and chemical environment of receptor binding pockets. By synthesizing libraries of compounds with systematic structural variations, it is possible to dissect the specific interactions—such as hydrogen bonds, salt bridges, and π-stacking—that govern molecular recognition. mdpi.com

A wide array of spirohydantoin and diazaspiro derivatives have been synthesized and evaluated in binding assays for numerous receptors. These studies are purely chemical in nature, designed to understand the principles of binding affinity and selectivity, rather than to elicit a therapeutic effect. For example, diazaspiro cores have been explored as replacements for piperazine (B1678402) in ligands targeting the σ2 receptor, with computational studies revealing that hydrogen bond interactions with ASP29 and π-stacking with TYR150 are key drivers for high-affinity binding. mdpi.com Similarly, spirohydantoin derivatives have been developed as antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1) and the calcitonin gene-related peptide (CGRP) receptor, providing valuable tools to probe these systems. nih.govnih.gov These compounds allow for the validation of molecular docking models and provide a chemical basis for understanding receptor function.

Table 1: Application of Spirohydantoin/Diazaspiro Derivatives in Receptor-Ligand Studies

Derivative Class Target Receptor Study Focus Key Chemical Findings
Diazaspiroalkanes σ2 Receptor Investigation of piperazine bioisosteres and key binding interactions. High affinity is driven by hydrogen bonds with ASP29 and π-stacking interactions with TYR150. mdpi.com
Substituted Spirohydantoins Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Structure-activity relationship (SAR) of small-molecule antagonists. Optimization of screening hits led to compounds with potent binding affinity and functional activity. nih.gov
Benzimidazolinone-Spirohydantoins Calcitonin Gene-Related Peptide (CGRP) Receptor Development of novel, low molecular weight antagonists. Identified a potent antagonist (Ki = 21 nM) and established a correlation between polarity and permeability. nih.gov
Arylpiperazinylpropyl Spirohydantoins Serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) & Dopamine (D2) Receptors Synthesis and evaluation of receptor binding affinity. Compounds with tetralin or indane moieties showed the highest affinity for serotonin receptors. nih.gov

Potential in Catalysis and Methodological Development

The this compound structure holds potential for use in catalysis, primarily through its modification into chiral ligands for asymmetric metal catalysis. The nitrogen atoms within the scaffold can serve as coordination sites for transition metals. By introducing other donor atoms (e.g., phosphorus, oxygen) through functionalization, derivatives can be synthesized to act as bidentate or multidentate ligands. nih.gov The inherent rigidity and chirality of a suitably resolved or derivatized spiro-backbone could be effective in creating a well-defined chiral environment around a metal center, thereby inducing high enantioselectivity in catalytic transformations. sigmaaldrich.com

Related diazaspiroheptane building blocks have been successfully applied in palladium-catalyzed amination reactions. acs.org This demonstrates the utility of the diazaspiro motif in methodological development. Furthermore, the development of novel synthetic routes to access complex spiro-scaffolds, such as palladium-catalyzed domino reactions to form diazaspiro[4.5]decanes, contributes to the broader field of chemical methodology. nih.gov The use of biocatalysis in multicomponent reactions to generate spiro-derivatives also represents an emerging area, offering environmentally benign pathways to these complex structures. encyclopedia.pub

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5-phenylhydantoin
cyclohexane-5-spirohydantoin
diazaspiro[4.5]decane
diazaspiroheptane
piperazine
tetralin

Future Directions and Emerging Research Avenues for 1,3 Diazaspiro 4.11 Hexadecane 2,4 Dione

Development of Novel Asymmetric Synthetic Routes with High Efficiency and Selectivity

The synthesis of enantiomerically pure spiro-compounds is a significant challenge in modern organic chemistry. For 1,3-diazaspiro[4.11]hexadecane-2,4-dione, the central spirocyclic carbon is a quaternary stereocenter, the control of which is paramount for investigating its biological properties. While the racemic synthesis via the Bucherer-Bergs reaction from cyclododecanone (B146445) is established, future research will undoubtedly focus on catalytic asymmetric methods to access single enantiomers with high efficiency.

Emerging strategies in organocatalysis offer promising avenues. The development of chiral catalysts, such as thioureas, squaramides, or chiral phosphoric acids, could enable a highly enantioselective version of the Strecker reaction, a key step in hydantoin (B18101) synthesis. ontosight.aicymitquimica.com This reaction involves the addition of cyanide to an imine derived from cyclododecanone, followed by cyclization. The large, flexible nature of the 12-membered ring poses a unique challenge for catalyst design, requiring a well-defined chiral pocket to effectively differentiate the enantiotopic faces of the imine. nih.gov

Another promising approach is the use of phase-transfer catalysis or chiral metal complexes to control the stereochemistry. nih.gov Research could focus on designing catalysts that can accommodate the sterically demanding and conformationally flexible cyclododecyl group. The development of such methods would not only provide access to the enantiopure target compound but also contribute to the broader field of asymmetric synthesis of macrocyclic spiro-compounds. mdpi.com

Table 1: Potential Asymmetric Catalytic Strategies
Catalytic StrategyKey ReactionPotential Catalyst ClassesAnticipated Challenges
OrganocatalysisAsymmetric Strecker ReactionChiral Thioureas, Squaramides, Phosphoric AcidsConformational flexibility of the cyclododecane (B45066) ring
Transition Metal CatalysisAsymmetric Cyanation / CycloadditionChiral Lewis Acids (e.g., Ti, Al complexes)Catalyst tolerance and turnover with a large substrate
Phase-Transfer CatalysisAsymmetric Alkylation / CyclizationChiral Quaternary Ammonium (B1175870) SaltsAchieving high enantiomeric excess (ee)

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The reactivity of the this compound scaffold is largely unexplored. The hydantoin ring itself offers several sites for modification. The N1 and N3 positions can be selectively alkylated or acylated, which is a common strategy for modulating the physicochemical and pharmacological properties of hydantoin-based drugs. mdpi.com The differential reactivity of the N1 versus the N3 position, influenced by the steric bulk of the adjacent spiro-ring, warrants investigation.

More unconventional transformations could involve leveraging the cyclododecane ring. Functionalization of the macrocycle via C-H activation or other modern synthetic methods could lead to a diverse library of derivatives. Furthermore, reactions that involve both the hydantoin and the macrocycle, such as ring-opening of the hydantoin followed by intramolecular cyclization onto the large ring, could generate novel polycyclic architectures. Another area of interest is the use of 5-methylidene derivatives of the parent compound in cycloaddition reactions, which can provide access to even more complex spiro-fused systems. mdpi.com The exploration of such reactivity could uncover novel chemical space for applications in drug discovery and materials science.

Advanced Computational Modeling for Complex Molecular Systems and Predictive Design

Computational chemistry provides powerful tools to predict and understand the behavior of complex molecules like this compound. A key challenge is the vast conformational space of the flexible 12-membered ring. Future research should employ molecular dynamics (MD) simulations and advanced conformational search algorithms to map the potential energy surface and identify low-energy conformers. This understanding is crucial for rationalizing reactivity and for designing molecules that can adopt specific bioactive conformations. nih.gov

Density Functional Theory (DFT) calculations will be instrumental in designing and optimizing the asymmetric synthetic routes discussed in section 8.1. By modeling the transition states of catalytic cycles, researchers can predict which catalyst-substrate combinations will lead to the highest enantioselectivity. acs.org This predictive power can significantly reduce the experimental effort required for catalyst screening and optimization. Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the biological targets of this spirohydantoin and its derivatives, guiding their development as potential therapeutic agents.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique architecture of this compound makes it an interesting building block for materials science. The hydantoin moiety possesses two N-H donors and two carbonyl acceptors, enabling the formation of predictable and robust hydrogen-bonding networks. These interactions can be used to direct the self-assembly of molecules into higher-order supramolecular structures, such as ribbons or dimers. rsc.org

Addressing Scalability and Industrial Applications for this compound Production

For any compound to have a practical impact, its synthesis must be scalable and cost-effective. The traditional Bucherer-Bergs synthesis of hydantoins is a robust and often high-yielding reaction that is amenable to large-scale production. The scalability of the synthesis for this compound would depend on the availability and cost of the starting material, cyclododecanone, which is an industrial chemical.

The primary challenge lies in scaling up an asymmetric synthesis. Catalytic processes are preferable to stoichiometric ones for large-scale work due to waste reduction and cost efficiency. acs.org Future research should focus on developing catalytic systems with high turnover numbers and frequencies, allowing for low catalyst loadings. Furthermore, process optimization, including reaction concentration, temperature control, and product isolation/purification, will be critical. Given the prevalence of the spirohydantoin scaffold in pharmaceuticals, the most likely industrial application for this compound is as an intermediate or a final active pharmaceutical ingredient. nih.govontosight.ai Its unique macrocyclic structure could offer advantages in targeting complex biological systems, particularly those involving protein-protein interactions or large binding pockets. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1,3-diazaspiro[4.11]hexadecane-2,4-dione, and how can reaction conditions be optimized?

Answer:
The synthesis of spirocyclic hydantoins typically involves cyclization reactions between amines and carbonyl precursors. For example, related compounds like 1,3-diazaspiro[4.5]decane-2,4-dione derivatives are synthesized via condensation of cyclohexanone with urea derivatives under acidic conditions, followed by purification via silica gel chromatography . Key optimization parameters include:

  • Temperature control : Elevated temperatures (80–100°C) enhance cyclization efficiency.
  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) to accelerate intramolecular cyclization.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yield optimization (up to 65–70%) can be achieved through iterative recrystallization or flash chromatography .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation of spirocyclic hydantoins?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded NH protons at δ 10–12 ppm) and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 169.097 for C8_8H12_{12}N2_2O2_2) .
  • X-ray crystallography : Resolves spirocyclic geometry and hydrogen-bonding networks (e.g., NH···O interactions stabilizing the hydantoin ring) .
  • Melting point analysis : A sharp melting point (217–220°C) indicates purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.